7-Methoxy-2-oxoindoline-3-carbaldehyde
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Overview
Description
7-Methoxy-2-oxoindoline-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
The synthesis of 7-Methoxy-2-oxoindoline-3-carbaldehyde typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to produce the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Methoxy-2-oxoindoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, methanesulfonic acid, and other catalysts. The major products formed from these reactions are often other indole derivatives, which can be further utilized in the synthesis of biologically active compounds .
Scientific Research Applications
This compound has numerous applications in scientific research. In chemistry, it serves as a precursor for the synthesis of complex molecules through multicomponent reactions. In biology and medicine, it is used to develop new drugs and therapeutic agents due to its potential anticancer, antimicrobial, and anti-inflammatory properties . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of 7-Methoxy-2-oxoindoline-3-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to activate procaspase-3, leading to apoptosis in cancer cells. This compound also interacts with proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, and p53, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
7-Methoxy-2-oxoindoline-3-carbaldehyde can be compared with other indole derivatives, such as 1H-Indole-3-carbaldehyde and 7-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde. While these compounds share similar structural features, this compound is unique due to its specific methoxy and oxoindoline groups, which contribute to its distinct chemical properties and biological activities .
Properties
CAS No. |
1083424-57-0 |
---|---|
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
7-methoxy-2-oxo-1,3-dihydroindole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(5-12)10(13)11-9(6)8/h2-5,7H,1H3,(H,11,13) |
InChI Key |
WQZZZIXEORAFKW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C2C=O |
Origin of Product |
United States |
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